![molecular formula C8H12N2O B12532652 4-[(Dimethylamino)methyl]pyridin-2(1H)-one CAS No. 687972-62-9](/img/structure/B12532652.png)
4-[(Dimethylamino)methyl]pyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Dimethylamino)methyl]pyridin-2(1H)-one is a derivative of pyridine, characterized by the presence of a dimethylamino group attached to the pyridine ring. This compound is of significant interest due to its unique chemical properties and its applications in various fields, including organic synthesis and medicinal chemistry.
Méthodes De Préparation
The synthesis of 4-[(Dimethylamino)methyl]pyridin-2(1H)-one typically involves a two-step process starting from pyridine. The first step involves the oxidation of pyridine to form a 4-pyridylpyridinium cation. This intermediate then reacts with dimethylamine to yield the desired product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
4-[(Dimethylamino)methyl]pyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It participates in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Esterification: It acts as a nucleophilic catalyst in esterification reactions with anhydrides.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-[(Dimethylamino)methyl]pyridin-2(1H)-one has a wide range of applications in scientific research:
Biology: This compound is employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of various drugs, contributing to the development of new therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-[(Dimethylamino)methyl]pyridin-2(1H)-one primarily involves its role as a nucleophilic catalyst. The dimethylamino group enhances the nucleophilicity of the pyridine ring, facilitating various chemical reactions. In esterification reactions, for example, it forms an ion pair with acetic anhydride, which then reacts with alcohols to form esters .
Comparaison Avec Des Composés Similaires
4-[(Dimethylamino)methyl]pyridin-2(1H)-one can be compared with other similar compounds such as:
4-Dimethylaminopyridine (DMAP): Both compounds have similar structures and catalytic properties, but this compound may exhibit different reactivity due to the presence of the additional methyl group.
Pyridine derivatives: Other pyridine derivatives, such as 4-pyridylpyridinium cation, share some chemical properties but differ in their specific applications and reactivity
This compound’s uniqueness lies in its enhanced nucleophilicity and versatility in various chemical reactions, making it a valuable tool in both research and industrial applications.
Propriétés
Numéro CAS |
687972-62-9 |
|---|---|
Formule moléculaire |
C8H12N2O |
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
4-[(dimethylamino)methyl]-1H-pyridin-2-one |
InChI |
InChI=1S/C8H12N2O/c1-10(2)6-7-3-4-9-8(11)5-7/h3-5H,6H2,1-2H3,(H,9,11) |
Clé InChI |
UJAROFFWJWGZPD-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC1=CC(=O)NC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



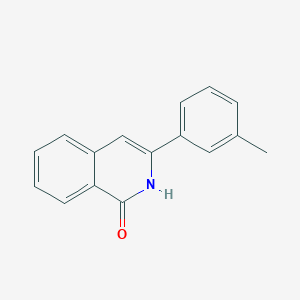
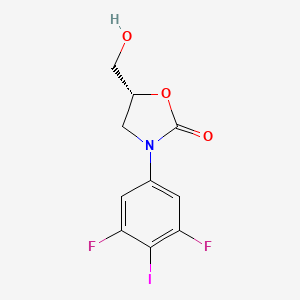

![4-(2-{[(Cyclohex-1-en-1-yl)methyl]amino}propyl)phenol](/img/structure/B12532582.png)
![2-Amino-3-[(4-methylphenyl)methyl]-4,5-dihydro-1,3-thiazol-3-ium bromide](/img/structure/B12532583.png)
![2-[(3-Methyl-2-pyridinyl)amino]-1-phenylethanone](/img/structure/B12532584.png)
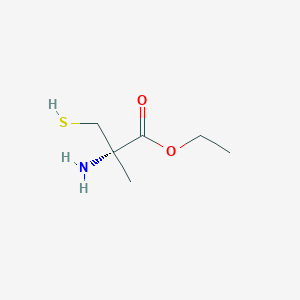
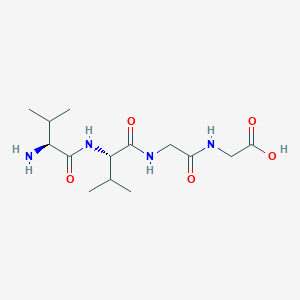
![2H-1-Benzopyran-2-one, 3-(1H-imidazo[4,5-f]quinolin-2-yl)-](/img/structure/B12532602.png)
![1-[2-(1H-Indol-1-yl)oxolan-2-yl]propan-2-one](/img/structure/B12532619.png)
![N~1~-[(1,4-Dioxaspiro[4.5]decan-2-yl)methyl]ethane-1,2-diamine](/img/structure/B12532631.png)
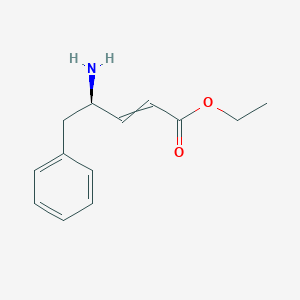
![3-[(Hexylsulfanyl)methylidene]-1-(2-methylpropyl)azetidin-2-one](/img/structure/B12532637.png)
